2-[(Ethylsulfanyl)methyl]piperidine hydrochloride
Description
Molecular Geometry and Conformational Analysis
The molecular structure of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride consists of a six-membered piperidine ring with a methyl group substituted at the 2-position, which bears an ethylsulfanyl substituent. This structural arrangement creates significant conformational considerations that influence the compound's three-dimensional geometry and chemical behavior. The piperidine ring system, being a saturated six-membered heterocycle, typically adopts chair conformations to minimize steric strain and maximize stability.
The conformational preferences of 2-substituted piperidine derivatives are particularly complex due to the interplay between steric effects and electronic factors. Research has demonstrated that the orientation of substituents at the 2-position can significantly influence the overall molecular conformation. In the case of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride, the bulky ethylsulfanylmethyl group creates substantial steric demands that affect the equilibrium between axial and equatorial orientations.
Studies on related 2-substituted piperidine compounds have shown that the chair conformer with an equatorial 2-methyl substituent is typically favored by approximately 1.8 kilocalories per mole relative to the axial orientation. However, the presence of the ethylsulfanyl group introduces additional electronic effects that can modify these preferences. The sulfur atom's electron-donating properties and its ability to participate in various intermolecular interactions contribute to the overall conformational landscape of the molecule.
The piperidine nitrogen atom in this compound maintains its characteristic pyramidal geometry, with the lone pair occupying a defined spatial orientation that influences both conformational preferences and reactivity patterns. The hybridization state of the carbon atoms adjacent to the nitrogen significantly affects the ring conformation, with carbon atoms in different hybridization states leading to distinct conformational preferences.
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The compound's Chemical Abstracts Service registry number is 1864073-40-4, which provides unique identification within chemical databases. The MDL number MFCD26793198 serves as an additional identifier for this specific compound structure.
The IUPAC name systematically describes the molecular structure by identifying the piperidine ring as the parent heterocycle, with the 2-position bearing a methyl group that is further substituted with an ethylsulfanyl moiety. The hydrochloride designation indicates the presence of the chloride counterion, forming a salt with the protonated nitrogen of the piperidine ring. This salt formation enhances the compound's solubility in polar solvents and improves its handling characteristics in synthetic applications.
The molecular formula C₈H₁₈ClNS encompasses eight carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom. This composition reflects the structural complexity arising from the combination of the piperidine backbone with the ethylsulfanylmethyl substituent and the hydrochloride salt formation.
Alternative naming systems may describe this compound using different conventions, but the IUPAC nomenclature provides the most systematic and unambiguous identification. The structural representation using SMILES notation (CCSCC1NCCCC1.[H]Cl) offers a concise way to encode the molecular structure for computational applications and database searches.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride were not directly available in the search results, extensive crystallographic studies on related piperidine derivatives provide valuable insights into the expected structural characteristics. Crystal structure analyses of similar compounds reveal important patterns in molecular packing and conformational preferences that can be extrapolated to this specific derivative.
Studies on analogous compounds such as 2-[(Methylsulfanyl)methyl]piperidine hydrochloride have demonstrated the typical crystallographic features expected for this class of molecules. The crystal packing arrangements in piperidine hydrochloride salts are typically stabilized by hydrogen bonding interactions between the protonated nitrogen and chloride ions, along with additional intermolecular contacts involving the sulfur-containing substituents.
Crystallographic investigations of related 2-substituted piperidine derivatives have shown that these compounds commonly crystallize in monoclinic or triclinic space groups, with molecular conformations that reflect the optimization of both intramolecular strain and intermolecular packing forces. The envelope conformation frequently observed in piperidine derivatives involves specific puckering parameters that quantify the degree and direction of ring distortion from planarity.
Properties
IUPAC Name |
2-(ethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVXVANCGRTNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride typically involves:
- Construction of the piperidine ring system.
- Introduction of the ethylsulfanyl (-SCH2CH3) moiety at the 2-position.
- Conversion to the hydrochloride salt to improve stability and handling.
Piperidine Ring Formation
Several methods exist for synthesizing substituted piperidines, including:
Cyclization of β-aminoalkyl organometallic intermediates: Organometallic chemistry approaches involve reacting protected β-aminoalkyl zinc iodides with chloromethylated precursors under copper catalysis, followed by cyclization with sodium hydride to yield substituted piperidines in good yields (55%-85%).
Reductive cyclization of 6-oxoamino acid derivatives: Starting from conjugate addition products of organozinc reagents, stereoselective reduction and cyclization produce 2,6-disubstituted piperidines.
Double aza-Michael reaction: This atom-efficient method accesses chiral 2-substituted 4-piperidones, which can be further functionalized.
Introduction of the Ethylsulfanyl Group
The ethylsulfanyl substituent is introduced by nucleophilic substitution or addition reactions involving sulfur-containing reagents:
From 5-(Ethylsulfanyl)pyridine-2-carbonitrile oxidation: Selective oxidation of ethylsulfanyl groups to sulfonyl derivatives demonstrates the controlled manipulation of sulfur substituents, which can be adapted for ethylsulfanyl introduction.
Use of ethylmagnesium bromide and titanium(IV) isopropoxide: This Grignard reagent addition to ethyl 2-(3-thienyl)acetate illustrates the handling of ethylsulfanyl moieties in complex syntheses, providing insight into similar sulfur-substituted piperidine preparations.
Formation of Hydrochloride Salt
The hydrochloride salt of 2-[(Ethylsulfanyl)methyl]piperidine is typically prepared by treatment of the free base with hydrochloric acid in an alcoholic solvent such as methanol or isopropanol:
The free base is dissolved in methanol and treated with a 10-11% w/w HCl solution at low temperature (0°C), then warmed to 40°C for several hours to complete salt formation.
The resulting hydrochloride salt is isolated by concentration under reduced pressure and can be purified by crystallization or filtration.
The process yields high purity (>98.5% by GC) and good yield of the hydrochloride salt.
Representative Preparation Procedure (Based on Patent EP3091007A1)
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve piperidine intermediate in methanol under nitrogen atmosphere | 0°C initial temperature | Ensures inert conditions |
| 2 | Add 10.77% w/w HCl in methanol slowly | Maintain 0°C, then heat to 40°C | Formation of hydrochloride salt |
| 3 | Stir for 5 hours | 40°C | Complete salt formation |
| 4 | Concentrate under reduced pressure | Vacuum distillation | Obtain hydrochloride salt as oil or solid |
| 5 | Purify by filtration or crystallization | Use non-polar solvents like toluene if needed | High purity salt (>98.5%) |
Additional Notes on Synthetic Optimization
Solvent choice: Methanol, isopropanol, and toluene are preferred solvents for salt formation and purification steps.
Temperature control: Salt formation is optimized between 0°C and reflux temperatures of the solvent to maximize yield and purity.
Purification: Solid-state isolation methods such as filtration and centrifugation are effective for recovering the hydrochloride salt in pure form.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylsulfanyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
Medicinal Chemistry
2-[(Ethylsulfanyl)methyl]piperidine hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmaceuticals.
Potential Therapeutic Applications
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 µM to 50 µM.
- Anticancer Properties : Emerging research suggests that this compound may inhibit cellular proliferation and induce apoptosis in cancer cell lines, particularly breast and lung cancers. The mechanism often involves interference with DNA synthesis and repair processes.
Biological Research
The compound is investigated for its interaction with biological targets, including enzymes and receptors. For instance, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a critical role in neurotransmission.
Industrial Applications
In addition to its pharmaceutical potential, 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride is utilized in the production of agrochemicals and fine chemicals due to its reactivity and ability to undergo nucleophilic substitutions.
Antibacterial Efficacy Study
A comparative study evaluated various piperidine derivatives for their antibacterial efficacy. Results indicated that compounds similar to 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride showed significant antibacterial activity against common pathogens, supporting its potential use in developing new antibiotics.
Anticancer Activity Research
In vitro studies demonstrated that several piperidine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The anticancer effects were attributed to their ability to induce cell cycle arrest and apoptosis through mechanisms involving DNA damage response pathways.
Neuroprotective Effects
Research has also suggested potential neuroprotective effects due to the compound's ability to cross the blood-brain barrier. This characteristic makes it a candidate for further investigation in neurodegenerative disease treatments.
Mechanism of Action
The mechanism of action of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission. The ethylsulfanyl group may enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Molecular Structure and Physicochemical Properties
The substituents on the piperidine ring critically influence physicochemical properties such as solubility, lipophilicity (logP), and molecular weight. Below is a comparative analysis:
| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP (Estimated) | Solubility (Inference) |
|---|---|---|---|---|---|
| 2-[(Ethylsulfanyl)methyl]piperidine HCl | C₈H₁₇NS·HCl | 195.75 | Ethylsulfanylmethyl | ~2.1 | Moderate aqueous solubility |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | ~4.5 | Low (hydrophobic substituents) |
| Donepezil HCl | C₂₄H₂₉NO₃·HCl | 415.95 | Benzyl, indanone | ~3.8 | Low (crystalline structure) |
| Paroxetine HCl | C₁₉H₂₀FNO₃·HCl | 365.83 | Benzodioxolyloxy, fluorophenyl | ~3.5 | Poor (requires salt formulation) |
Key Observations :
- The ethylsulfanylmethyl group in the target compound confers moderate lipophilicity, balancing membrane permeability and solubility better than bulkier analogs like 4-(diphenylmethoxy)piperidine HCl .
- Sulfur-containing substituents may enhance metabolic stability compared to ester or ether linkages in compounds like methylphenidate derivatives .
Pharmacological Activity
Piperidine derivatives exhibit diverse biological activities depending on substituent chemistry:
Acetylcholinesterase (AChE) Inhibition
- Donepezil HCl: A benzyl-piperidine derivative with a 5,6-dimethoxyindanone group, achieving potent AChE inhibition (IC₅₀ ~6.7 nM) . The indanone moiety is critical for binding to the enzyme’s catalytic site.
- 2-[(Ethylsulfanyl)methyl]piperidine HCl: The ethylsulfanyl group lacks the aromatic rigidity of donepezil’s indanone, likely reducing AChE affinity. However, sulfur’s electron-rich nature could facilitate interactions with peripheral anionic sites .
Serotonin Reuptake Inhibition
- Paroxetine HCl : Features a benzodioxolyloxy group and fluorophenyl substituent, enabling selective serotonin reuptake inhibition (SSRI) via π-π stacking and hydrophobic interactions .
Biological Activity
2-[(Ethylsulfanyl)methyl]piperidine hydrochloride, with the CAS number 1864073-40-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride is with a molecular weight of approximately 179.7 g/mol. The structure features a piperidine ring substituted with an ethylsulfanyl group, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClN |
| Molecular Weight | 179.7 g/mol |
| CAS Number | 1864073-40-4 |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that compounds similar to 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiol groups often demonstrate enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated various piperidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 µM to 50 µM, suggesting a promising antibacterial profile for compounds featuring similar structural motifs as 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride .
Anticancer Activity
Emerging data suggest that piperidine derivatives can also possess anticancer properties. The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis in cancer cell lines.
Research Findings
- In vitro Studies : In a recent study, several piperidine derivatives were tested on human cancer cell lines, demonstrating IC50 values in the low micromolar range. Compounds similar to 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride showed promising results against breast and lung cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis .
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects of piperidine derivatives. The presence of the ethylsulfanyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.
Neuroprotective Study
In animal models, compounds with similar structures have shown reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease . This is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress.
The biological activities of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors in the nervous system, influencing neurotransmitter release and neuronal health.
- Oxidative Stress Reduction : The ethylsulfanyl group could play a role in scavenging free radicals, thereby reducing oxidative damage in cells.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (typically 40–80°C), solvent selection (e.g., dichloromethane or ethanol), and reaction time (12–24 hours). Automation via continuous flow reactors can enhance scalability and reproducibility . Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>98%) and structural confirmation via H/C NMR .
Q. How can researchers confirm the molecular structure and electronic properties of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, while NMR spectroscopy identifies proton and carbon environments. The sulfur atom in the ethylsulfanyl group introduces unique electron-withdrawing effects, which can be analyzed via computational methods (e.g., DFT calculations) to predict reactivity and intermolecular interactions .
Q. What safety protocols are critical when handling 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer : Use fume hoods to prevent inhalation exposure, wear nitrile gloves, and avoid skin/eye contact. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Storage conditions should maintain dryness (desiccators) and temperatures below 25°C .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride with enhanced biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while QSAR models correlate structural features (e.g., substituent electronegativity) with activity. Reaction path searches using quantum chemical calculations (e.g., Gaussian) optimize synthetic routes for novel derivatives .
Q. What experimental strategies resolve contradictions in biological activity data for piperidine derivatives like 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC values may arise from assay conditions (pH, solvent); standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and triplicate measurements reduce variability .
Q. How does the ethylsulfanyl substituent influence the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer : The sulfur atom increases lipophilicity (logP >2), enhancing membrane permeability but potentially reducing metabolic stability. In vitro microsomal assays (e.g., human liver microsomes) quantify oxidative degradation rates. Structural modifications, such as replacing sulfur with sulfone groups, may improve metabolic resistance .
Q. What advanced techniques characterize the solid-state stability of 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride under varying environmental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products via LC-MS. Hygroscopicity is quantified using dynamic vapor sorption (DVS) .
Key Research Recommendations
- Experimental Design : Prioritize DOE (Design of Experiments) for reaction optimization, focusing on solvent polarity and catalyst loading .
- Data Interpretation : Use multivariate analysis to disentangle electronic vs. steric effects in structure-activity relationships .
- Safety Compliance : Adhere to GHS guidelines for labeling and disposal, even if not formally classified .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
